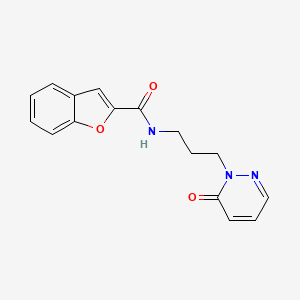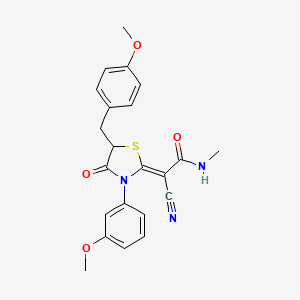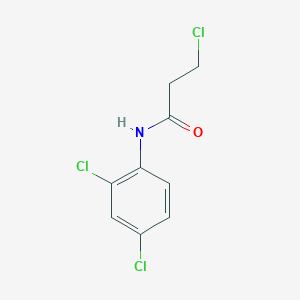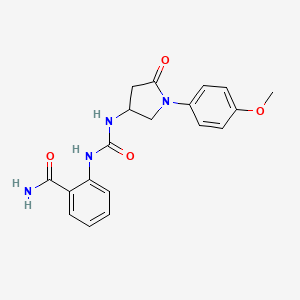![molecular formula C12H15N3O2S2 B2962915 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine CAS No. 2034403-08-0](/img/structure/B2962915.png)
3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine” is a complex organic molecule. It contains a pyridine ring and a thiophene ring, which are common structures in many biologically active compounds . The dimethylsulfamoylamino group might contribute to its reactivity and potential biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene derivatives are known to participate in a variety of reactions .Scientific Research Applications
1. Application in Organic Light-Emitting Diodes (OLEDs)
A study by Tsuboyama et al. (2003) investigated a series of facial homoleptic cyclometalated iridium(III) complexes, which include derivatives of 2-(thiophen-2-yl)pyridine, for their phosphorescence properties. These complexes demonstrated significant potential in organic light-emitting diode (OLED) applications, exhibiting high efficiency and pure-red emission. The study highlighted the importance of substituents like methyl, trifluoromethyl, or thiophen-2-yl in achieving desired luminescence properties for OLED devices (Tsuboyama et al., 2003).
2. Synthesis and Characterization for Nonlinear Optics
Li et al. (2012) synthesized a series of thienyl-substituted pyridinium salts, including compounds related to 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine. These compounds were evaluated for their second-order nonlinear optical (NLO) properties, revealing their potential application in NLO devices. The study provided insights into the structural requirements for enhancing NLO properties (Li et al., 2012).
3. Utility in Heterocyclic Synthesis
Research by Fadda et al. (2012) explored the utility of enaminonitriles in synthesizing various heterocyclic compounds, including derivatives related to 3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine. The study highlighted the role of these compounds in generating new pyrazole, pyridine, and pyrimidine derivatives, which are crucial in medicinal chemistry and pharmaceutical research (Fadda et al., 2012).
properties
IUPAC Name |
3-[(dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-15(2)19(16,17)14-8-10-6-11(9-13-7-10)12-4-3-5-18-12/h3-7,9,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUSTDHPFGZYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC(=CN=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)

![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)




![N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2962846.png)
![6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2962848.png)


![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)

